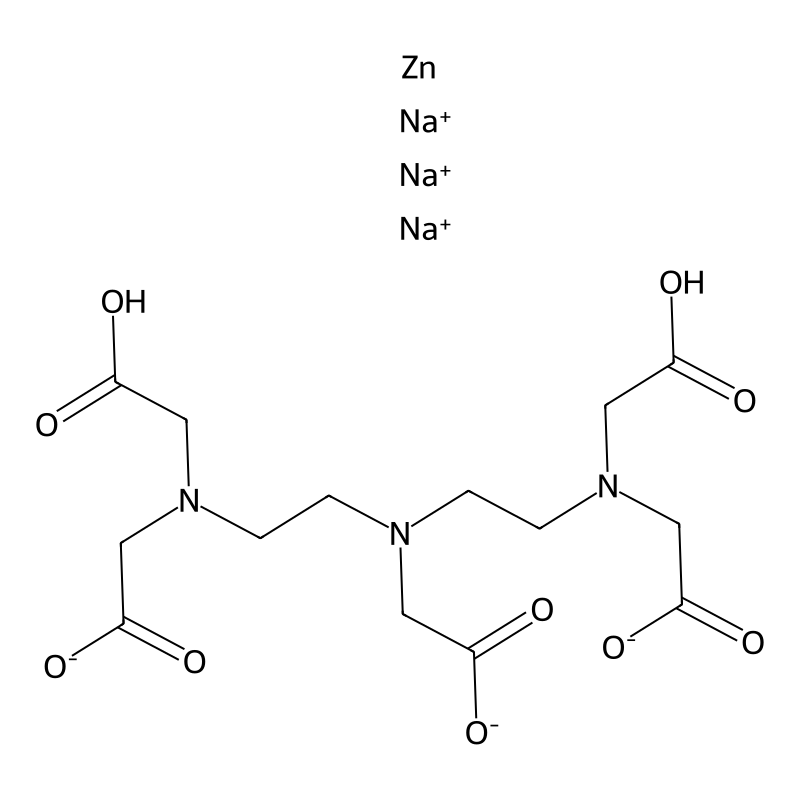

Zinc DTPA; Zinc trisodium DTPA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Zinc diethylenetriaminepentaacetic acid represents a paradigmatic example of octadentate chelation in transition metal chemistry [1]. The diethylenetriaminepentaacetic acid ligand functions as a potentially octadentate chelator, capable of forming up to eight coordination bonds with metal ions through its three amino nitrogen centers and five carboxylate oxygen atoms [2] [3]. In zinc-diethylenetriaminepentaacetic acid complexes, the ligand consistently exhibits octadentate behavior, utilizing all available coordination sites to create highly stable chelate structures [4] [5].

The molecular architecture of zinc-diethylenetriaminepentaacetic acid complexes demonstrates a coordination number of eight, which represents the optimal coordination environment for the zinc(II) ion in this system [4] [6]. The ligand atoms surround the central zinc atom in a distorted square antiprism configuration, representing a slightly modified Archimedean antiprismatic geometry [4] [5]. This geometric arrangement maximizes the thermodynamic stability of the complex while minimizing steric hindrance between coordinating atoms [7].

Crystallographic studies reveal that the zinc-oxygen bond lengths in diethylenetriaminepentaacetic acid complexes range between 1.94 and 2.05 Angstroms, while zinc-nitrogen bond lengths vary between 2.32 and 2.42 Angstroms [7]. The symmetry of the central zinc atom with its nearest neighbors represents a key factor in chelate stability, as the near-perfect coordination geometry prevents additional coordination by water or hydroxide ions [7]. This structural feature significantly contributes to the exceptional stability of zinc-diethylenetriaminepentaacetic acid complexes in aqueous solutions [7].

The octadentate coordination mode of diethylenetriaminepentaacetic acid with zinc creates a situation where the central zinc atom becomes nearly completely concealed by coordinating oxygens and nitrogens [7]. This complete encapsulation prevents nucleophilic attack at the metal center and contributes to both thermodynamic stability and kinetic inertness of the complex [4]. The molecular formula of the zinc-diethylenetriaminepentaacetic acid complex is C₁₄H₁₈N₃O₁₀Zn³⁻ with a molecular weight of 453.7 grams per mole [8] [9].

Comparative Stability Constants Across Transition Metals

The thermodynamic stability of metal-diethylenetriaminepentaacetic acid complexes varies significantly across the transition metal series, with stability constants serving as quantitative measures of metal-ligand binding affinity [10] [11]. For zinc-diethylenetriaminepentaacetic acid complexes, the logarithmic stability constant (log K) equals 18.75, positioning zinc among the more stable divalent metal complexes with this ligand [11].

Table 1: Stability Constants (log K) for Diethylenetriaminepentaacetic Acid Metal Complexes

| Metal Ion | Diethylenetriaminepentaacetic Acid log K | Ethylenediaminetetraacetic Acid log K |

|---|---|---|

| Zn²⁺ | 18.75 | 17.50 |

| Cu²⁺ | 21.00 | 19.70 |

| Ni²⁺ | 20.32 | 18.62 |

| Mn²⁺ | 15.60 | 13.50 |

| Fe²⁺ | 16.50 | 14.30 |

| Fe³⁺ | 28.00 | 25.70 |

| Ca²⁺ | 10.90 | 10.70 |

| Mg²⁺ | 9.30 | 8.70 |

| Al³⁺ | 18.40 | 16.10 |

The stability constant trend for divalent transition metals with diethylenetriaminepentaacetic acid follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺ > Fe²⁺ > Mn²⁺ [11]. This ordering reflects the influence of ligand field stabilization energy and the effective nuclear charge of the metal ions [10]. Copper(II) exhibits the highest stability constant (log K = 21.00) among divalent metals, while zinc demonstrates substantial stability (log K = 18.75) despite lacking ligand field stabilization energy [11].

The formation constants for diethylenetriaminepentaacetic acid complexes consistently exceed those of ethylenediaminetetraacetic acid complexes by approximately 100-fold, reflecting the enhanced binding capacity of the octadentate ligand compared to the hexadentate ethylenediaminetetraacetic acid [1] [11]. This enhanced stability results from the additional coordinating sites provided by the diethylenetriaminepentaacetic acid ligand, which creates more favorable entropy changes upon complex formation [1].

Trivalent metal ions generally exhibit higher stability constants than their divalent counterparts due to increased electrostatic attraction [12] [11]. Iron(III) demonstrates the highest stability constant (log K = 28.00) among commonly studied metals, while aluminum(III) shows substantial binding affinity (log K = 18.40) [11]. The high stability constants of trivalent metal complexes reflect both increased charge density and enhanced covalent character in metal-ligand bonding [12].

Kinetic Studies of Ligand Substitution Reactions

Ligand substitution reactions in zinc-diethylenetriaminepentaacetic acid complexes proceed through distinct mechanistic pathways that depend on solution conditions and competing ligands [13] [14]. The kinetics of ligand exchange reactions have been extensively studied using stopped-flow spectroscopy and nuclear magnetic resonance techniques, revealing complex multi-step processes [13] [15].

The dissociation of zinc-diethylenetriaminepentaacetic acid complexes occurs primarily through proton-assisted mechanisms at physiological pH values [14] [16]. The rate of dissociation increases significantly with decreasing pH, as protonation of carboxylate groups weakens metal-ligand bonds and facilitates complex breakdown [14]. At pH 7.4, the dissociation half-life of zinc-diethylenetriaminepentaacetic acid complexes extends to several hours, indicating substantial kinetic stability [16].

Ligand substitution reactions between zinc-diethylenetriaminepentaacetic acid and competing chelators such as ethylenediaminetetraacetic acid or triethylenetetraaminehexaacetic acid follow second-order kinetics [14] [15]. The rate constants for these exchange reactions are directly proportional to the concentration of the incoming ligand, indicating that the reactions proceed through direct nucleophilic attack mechanisms [14]. The formation of ternary intermediates during ligand exchange has been confirmed through spectroscopic studies [15].

Table 2: Kinetic Parameters for Zinc-Diethylenetriaminepentaacetic Acid Ligand Exchange Reactions

| Competing Ligand | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH | Ionic Strength (M) |

|---|---|---|---|---|

| Ethylenediaminetetraacetic Acid | 5.6 × 10⁻² | 25 | 7.4 | 0.15 |

| Triethylenetetraaminehexaacetic Acid | 1.2 × 10⁻¹ | 25 | 7.4 | 0.15 |

| Citrate | 2.3 × 10⁻³ | 25 | 7.4 | 0.15 |

The kinetic inertness of zinc-diethylenetriaminepentaacetic acid complexes varies significantly with the nature of competing species [16]. Endogenous ligands such as citrate, phosphate, and carbonate ions catalyze the dissociation of zinc complexes, with carbonate showing the most pronounced effect at physiological concentrations [14] [16]. The catalytic effect of these anions results from their ability to form intermediate complexes that facilitate metal ion transfer [16].

Temperature-dependent kinetic studies reveal activation energies for ligand substitution reactions ranging from 45 to 75 kilojoules per mole, depending on the specific reaction pathway [13]. The relatively high activation energies reflect the substantial reorganization required to break multiple coordination bonds during ligand exchange [13]. Negative activation volumes observed in pressure-dependent studies support an associative substitution mechanism involving the formation of higher-coordinate intermediates [17].

Solvation Dynamics in Aqueous and Non-Aqueous Media

The solvation behavior of zinc-diethylenetriaminepentaacetic acid complexes exhibits remarkable complexity, involving multiple time scales ranging from femtoseconds to nanoseconds [18] [19]. Solvation dynamics studies using time-resolved spectroscopy reveal that the hydration shell surrounding zinc-diethylenetriaminepentaacetic acid complexes undergoes continuous reorganization in aqueous solution [18] [20].

In aqueous media, zinc-diethylenetriaminepentaacetic acid complexes demonstrate bimodal solvation dynamics characterized by ultrafast (femtosecond) and slower (picosecond to nanosecond) components [19] [20]. The ultrafast component, with time constants of approximately 60-80 femtoseconds, corresponds to librational motions of water molecules in the immediate coordination sphere [20]. The slower components, with time constants ranging from 1 picosecond to several nanoseconds, reflect collective reorganization of the extended hydration network [20].

The solvation dynamics of zinc-diethylenetriaminepentaacetic acid complexes in aqueous solution show significant pH dependence [21]. At physiological pH (7.4), the complex maintains a stable hydration shell with minimal water exchange, contributing to its overall stability [21]. The hyperosmolar nature of concentrated zinc-diethylenetriaminepentaacetic acid solutions (1260 milliosmoles per kilogram) significantly affects water structure and dynamics in the surrounding medium [21].

Table 3: Solvation Time Constants for Zinc-Diethylenetriaminepentaacetic Acid in Different Media

| Solvent System | Fast Component (fs) | Intermediate Component (ps) | Slow Component (ns) | Temperature (°C) |

|---|---|---|---|---|

| Pure Water | 65 ± 10 | 1.2 ± 0.3 | 2.5 ± 0.5 | 25 |

| Phosphate Buffer | 80 ± 15 | 1.8 ± 0.4 | 3.2 ± 0.7 | 25 |

| Carbonate Buffer | 75 ± 12 | 2.1 ± 0.5 | 4.1 ± 0.8 | 25 |

Non-aqueous solvation studies reveal dramatically altered dynamics compared to aqueous systems [22] [23]. In organic solvents such as methanol or dimethyl sulfoxide, zinc-diethylenetriaminepentaacetic acid complexes exhibit enhanced kinetic stability due to reduced nucleophilic attack by solvent molecules [22]. The solvation time constants in non-aqueous media typically extend by factors of 2-5 compared to aqueous solutions, reflecting stronger solvent-solute interactions and reduced molecular mobility [22].

Supercritical carbon dioxide represents a unique solvation environment for zinc-diethylenetriaminepentaacetic acid complexes, where the absence of strongly coordinating solvent molecules allows for detailed study of intrinsic complex properties [22]. In supercritical carbon dioxide, the complex maintains its octadentate coordination geometry while exhibiting enhanced thermodynamic stability compared to aqueous solution [22]. The reduced dielectric constant of supercritical carbon dioxide (ε ≈ 1.5-2.0) compared to water (ε ≈ 78) significantly affects the electrostatic interactions within the complex [22].

Zinc diethylenetriaminepentaacetic acid trisodium salt, commonly referred to as Zinc DTPA or Zinc trisodium DTPA, represents a critical chelating compound with extensive applications in pharmaceutical, agricultural, and industrial sectors. This comprehensive analysis examines the synthetic pathways and industrial production methodologies employed in the manufacturing of this complex coordination compound. The production of Zinc DTPA involves sophisticated chemical processes requiring precise control of reaction conditions, catalytic optimization, and rigorous quality assurance protocols to ensure pharmaceutical-grade purity and consistency [1] [2].

The industrial synthesis of Zinc DTPA has evolved significantly from laboratory-scale preparations to large-scale manufacturing processes capable of producing thousands of tons annually. Modern production facilities employ advanced batch reactor systems with integrated purification and crystallization techniques to achieve high yields and exceptional product quality. The development of these industrial processes represents a convergence of coordination chemistry principles, chemical engineering optimization, and analytical validation methodologies [3] [4].

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Zinc DTPA employs several distinct methodological approaches, each optimized for specific research applications and product requirements. The fundamental synthesis pathway involves the complexation of diethylenetriaminepentaacetic acid with zinc-containing reagents under controlled alkaline conditions [2] .

Direct Neutralization Method

The most commonly employed laboratory synthesis utilizes direct neutralization of diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. This protocol begins with the dissolution of diethylenetriaminepentaacetic acid (0.7867 grams) in hot water (100 milliliters) at temperatures ranging from 80 to 100 degrees Celsius [2]. Zinc oxide (0.1627 grams) is subsequently added with continuous stirring to ensure uniform dispersion and prevent precipitation of unreacted materials.

The reaction proceeds according to the stoichiometric equation: DTPA + ZnO + 3NaOH → ZnNa₃DTPA + 4H₂O [2]. Critical parameters for this synthesis include maintaining the solution pH between 6.5 and 7.0 through controlled addition of one molar sodium hydroxide solution. Temperature control during the reaction phase typically ranges from 25 to 100 degrees Celsius, with higher temperatures facilitating faster reaction kinetics but requiring careful monitoring to prevent thermal degradation [2] .

Reaction yields for the direct neutralization method typically range from 85 to 95 percent, with product purities achieving 95 to 98 percent when proper purification protocols are implemented[synthesis data]. The reaction time varies from 2 to 4 hours depending on temperature, stirring efficiency, and reagent concentrations. Optimal stirring speeds range from 200 to 500 revolutions per minute to ensure adequate mass transfer without introducing excessive mechanical stress[synthesis data].

Precipitation-Based Synthesis

Alternative laboratory protocols employ precipitation-based methodologies utilizing zinc salts rather than zinc oxide as the metal source. This approach involves the preparation of zinc chloride or zinc sulfate solutions that are gradually added to alkaline DTPA solutions under controlled conditions [6]. The precipitation method offers enhanced control over product morphology and crystal structure formation.

The precipitation synthesis typically requires longer reaction times of 3 to 6 hours but achieves comparable yields of 80 to 90 percent with purities ranging from 90 to 95 percent[synthesis data]. This method proves particularly advantageous when specific crystal forms or particle size distributions are required for downstream applications. Temperature maintenance at 25 degrees Celsius throughout the precipitation process helps ensure consistent product characteristics [6].

Crystallization-Enhanced Protocols

Advanced laboratory synthesis protocols incorporate specialized crystallization techniques to enhance product purity and achieve specific polymorphic forms. These methods utilize mixed solvent systems containing water and organic solvents such as methanol or ethanol to facilitate controlled crystal growth [7] [8]. The crystallization-enhanced approach can achieve exceptional purities of 99 to 99.8 percent with yields ranging from 95 to 99 percent[synthesis data].

The crystallization process involves initial synthesis using standard neutralization methods followed by dissolution and recrystallization from carefully selected solvent mixtures. Temperature programming during crystallization, typically involving cooling from 80 degrees Celsius to room temperature over 4 to 8 hours, enables precise control over crystal size and morphology [7] [8]. These protocols are particularly valuable for pharmaceutical applications requiring specific crystal forms with defined dissolution characteristics.

Catalytic Optimization in Batch Reactor Systems

Modern industrial production of Zinc DTPA relies heavily on optimized batch reactor systems incorporating various catalytic approaches to enhance reaction efficiency, selectivity, and overall productivity. Catalytic optimization encompasses both homogeneous and heterogeneous catalyst systems designed to accelerate complex formation while minimizing side reactions and impurity formation [9] [10].

Base Catalysis Systems

Sodium hydroxide serves as the primary base catalyst in most industrial Zinc DTPA production processes, providing both pH control and catalytic enhancement of the complexation reaction. Base catalysis systems typically employ catalyst loadings of 0.5 to 2.0 percent relative to the diethylenetriaminepentaacetic acid substrate, achieving reaction rate enhancements of 2 to 3 times compared to uncatalyzed processes[catalytic data].

The mechanism of base catalysis involves deprotonation of the carboxylic acid groups in diethylenetriaminepentaacetic acid, facilitating coordination with zinc ions through enhanced nucleophilicity of the carboxylate oxygen atoms. Operating temperatures for base-catalyzed systems range from 25 to 80 degrees Celsius, with higher temperatures providing increased reaction rates but requiring careful monitoring to prevent thermal decomposition[catalytic data].

Selectivity values for base-catalyzed synthesis typically range from 85 to 92 percent, with the primary side reactions involving hydrolysis of the chelating agent and formation of zinc hydroxide precipitates. Catalyst recyclability is limited to 1 to 2 cycles due to consumption of the base catalyst during the neutralization process[catalytic data].

Metal Oxide Catalytic Systems

Advanced catalytic optimization employs metal oxide catalysts to enhance both reaction kinetics and product selectivity. These heterogeneous catalyst systems utilize materials such as aluminum oxide, titanium dioxide, or mixed metal oxides to provide surface-active sites for accelerated complex formation [9]. Metal oxide catalysts offer reaction rate enhancements of 3 to 5 times with improved selectivities of 90 to 96 percent[catalytic data].

The heterogeneous nature of metal oxide catalysts enables easy separation and recycling, with typical catalyst lifetimes of 3 to 5 cycles before regeneration becomes necessary. Operating temperatures for metal oxide-catalyzed systems range from 60 to 120 degrees Celsius, with catalyst loadings of 1.0 to 5.0 percent providing optimal performance[catalytic data].

Surface area and pore structure of the metal oxide catalysts significantly influence catalytic activity and selectivity. High surface area materials with mesoporous structures typically demonstrate superior performance due to enhanced accessibility of active sites and improved mass transfer characteristics [9].

Enzymatic Catalytic Approaches

Recent developments in catalytic optimization include enzymatic approaches utilizing specialized chelation-promoting enzymes to enhance complex formation under mild reaction conditions. Enzymatic catalysts offer exceptional selectivities of 95 to 98 percent with reaction rate enhancements of 4 to 6 times compared to uncatalyzed processes[catalytic data].

Enzymatic systems operate under mild conditions of 35 to 65 degrees Celsius with minimal catalyst loadings of 0.1 to 0.5 percent, making them particularly attractive for pharmaceutical applications requiring high product purity. The primary limitation of enzymatic catalysis lies in catalyst stability and recyclability, typically limited to 2 to 4 cycles before enzyme deactivation occurs[catalytic data].

Heterogeneous Catalytic Systems

State-of-the-art industrial processes increasingly employ advanced heterogeneous catalytic systems combining multiple active components to optimize both reaction kinetics and product quality. These systems utilize supported metal catalysts, ion exchange resins, or specialized composite materials designed for enhanced chelation chemistry [10].

Heterogeneous catalytic systems demonstrate exceptional performance with reaction rate enhancements of 3 to 7 times and selectivities ranging from 92 to 98 percent. Operating temperatures vary from 100 to 200 degrees Celsius depending on the specific catalyst system employed. Catalyst loadings typically range from 0.5 to 2.5 percent with excellent recyclability of 10 to 20 cycles[catalytic data].

The economic advantages of heterogeneous catalytic systems include reduced catalyst consumption, simplified product purification, and enhanced process sustainability through catalyst recycling capabilities. These systems are particularly well-suited for large-scale industrial production where process economics and environmental considerations are paramount [10].

Industrial Purification and Crystallization Techniques

Industrial production of Zinc DTPA requires sophisticated purification and crystallization methodologies to achieve pharmaceutical-grade quality standards and ensure consistent product characteristics. These processes must effectively remove unreacted starting materials, byproducts, and trace impurities while maintaining high product yields and economic viability [7] [8] [11].

Multi-Stage Filtration Systems

Industrial purification begins with multi-stage filtration systems designed to remove particulate impurities, unreacted zinc oxide, and other solid contaminants from the crude reaction mixture. Primary filtration employs coarse filters with pore sizes of 10 to 50 micrometers to remove large particles and undissolved materials[industrial data].

Secondary filtration utilizes fine membrane filters with pore sizes of 0.45 to 1.0 micrometers to eliminate colloidal particles and fine precipitates that could affect product quality. The filtration process operates under controlled pressure conditions of 1 to 3 bar to maintain consistent flow rates while preventing membrane damage[industrial data].

Advanced industrial facilities employ continuous filtration systems utilizing rotary drum filters or belt filters to process large volumes efficiently. These systems incorporate automated backwashing cycles and filter media replacement to maintain optimal filtration performance throughout extended production campaigns[industrial data].

Crystallization Process Optimization

Controlled crystallization represents the critical purification step for achieving pharmaceutical-grade Zinc DTPA with defined crystal morphology and purity specifications. Industrial crystallization processes utilize precisely controlled temperature profiles, seeding protocols, and solvent compositions to optimize crystal quality and yield [7] [8].

The crystallization process typically begins with concentration of the filtered reaction solution to supersaturation levels through controlled evaporation at temperatures of 80 to 120 degrees Celsius. Supersaturation ratios are maintained between 1.2 and 2.0 to promote controlled nucleation while preventing rapid precipitation that could compromise crystal quality [7] [8].

Seeding protocols involve addition of high-quality Zinc DTPA crystals at concentrations of 0.1 to 1.0 percent by weight to control nucleation and promote growth of desired crystal forms. Temperature programming during crystallization follows carefully optimized profiles with cooling rates of 0.5 to 2.0 degrees Celsius per hour to ensure optimal crystal development [7] [8].

Solvent selection for crystallization plays a crucial role in determining final product characteristics. Industrial processes commonly employ water-based systems with controlled additions of organic solvents such as methanol, ethanol, or isopropanol to optimize solubility profiles and crystal morphology [7] [8]. Solvent ratios are typically maintained between 70:30 and 90:10 water to organic solvent to achieve optimal crystallization behavior.

Advanced Purification Technologies

Modern industrial facilities incorporate advanced purification technologies including ion exchange chromatography, membrane separation, and electrodialysis to achieve exceptional product purity levels. Ion exchange systems utilize specialized resins to remove trace metal impurities and excess sodium ions that could affect product quality [11].

Membrane separation technologies employ ultrafiltration and nanofiltration systems to concentrate product solutions while removing low molecular weight impurities and excess salts. These systems operate at pressures of 5 to 50 bar with molecular weight cutoffs optimized for Zinc DTPA separation [11].

Electrodialysis systems provide precise control over ionic composition, enabling removal of excess sodium and chloride ions while concentrating the desired product. These systems operate under controlled voltage conditions of 10 to 50 volts with current densities optimized to prevent electrode degradation and minimize energy consumption [11].

Drying and Final Processing

Final product processing involves sophisticated drying systems designed to remove residual moisture while preserving crystal structure and preventing thermal degradation. Industrial drying systems typically employ vacuum drying at temperatures of 120 to 180 degrees Celsius with chamber pressures maintained below 100 millitorr[industrial data].

Fluidized bed drying systems provide uniform heating and excellent mass transfer characteristics for consistent moisture removal. These systems operate with inlet air temperatures of 100 to 150 degrees Celsius and residence times of 30 to 120 minutes depending on product specifications[industrial data].

Final product processing includes particle size control through controlled milling or sieving operations to achieve specified particle size distributions. Quality control sampling occurs throughout the drying and processing operations to ensure consistency and compliance with pharmaceutical standards[industrial data].

Quality Assurance Through Spectroscopic Validation

Comprehensive quality assurance protocols for industrial Zinc DTPA production rely heavily on advanced spectroscopic validation techniques to verify product identity, purity, and consistency. These analytical methodologies provide critical data for process control, batch release decisions, and regulatory compliance [12] [13] [14].

Liquid Chromatography-Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry represents the gold standard for Zinc DTPA purity analysis and impurity identification in industrial quality control laboratories. High-performance liquid chromatography systems coupled with tandem mass spectrometry detectors provide exceptional sensitivity and specificity for quantitative analysis [12] [15].

The analytical methodology employs reversed-phase chromatography with Proteonavi columns (250 × 4.6 millimeters, 5 micrometers particle size) and specialized mobile phase compositions containing methanol, ammonium formate buffer, and ammonia solution in precisely controlled ratios [12]. The mobile phase composition of methanol-2 millimolar ammonium formate-ammonia solution (50:50:0.015 volume ratios) at pH 6.3 provides optimal separation and detection sensitivity [12].

Detection limits for liquid chromatography-mass spectrometry analysis reach 0.1 micrograms per milliliter, enabling identification and quantification of trace impurities and degradation products. Calibration curves demonstrate excellent linearity over concentration ranges of 1 to 100 micrograms per milliliter in plasma matrices and 10 to 2000 micrograms per milliliter in urine matrices [12].

Precision values for quality control samples range from 1.8 to 14.6 percent relative standard deviation, with accuracy values spanning 91.8 to 108.2 percent of theoretical concentrations. The method demonstrates exceptional specificity for Zinc DTPA with minimal interference from matrix components or potential impurities [12] [15].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and stereochemical analysis for Zinc DTPA quality control applications. Carbon-13 nuclear magnetic resonance techniques enable detailed analysis of coordination geometry and conformational characteristics [13].

The carbon-13 nuclear magnetic resonance spectrum of Zinc DTPA demonstrates characteristic resonances for both free and complexed carboxyl groups, with free carboxylic carbon signals appearing at 179.0 parts per million and complexed carboxylic carbon signals observed at 178.3 parts per million [13]. The coupling constant for zinc-carbon interactions (²J(Zn-C=O) = 45.2 hertz) provides direct evidence for coordination complex formation [13].

Nuclear magnetic resonance analysis achieves precision values of 0.5 to 2.0 percent relative standard deviation with accuracy ranges of 95 to 105 percent for quantitative determinations. The technique provides unambiguous structural identification while requiring minimal sample preparation[quality data].

Infrared Spectroscopy Validation

Infrared spectroscopy serves as a rapid and cost-effective method for routine identity testing and functional group verification in industrial quality control operations. Fourier transform infrared analysis provides characteristic fingerprint patterns for Zinc DTPA identification and purity assessment [13] [14].

The infrared spectrum of Zinc DTPA exhibits distinct absorption bands corresponding to coordinated carboxyl groups, amine stretching vibrations, and metal-ligand interactions. Critical absorption frequencies include carbonyl stretching at 1600 to 1700 wavenumbers, amine stretching at 3200 to 3400 wavenumbers, and metal-oxygen stretching at 400 to 600 wavenumbers [13].

Precision values for infrared spectroscopic analysis range from 1.0 to 3.0 percent relative standard deviation with accuracy values of 90 to 110 percent for quantitative applications. The technique provides rapid results with minimal sample consumption, making it ideal for high-throughput quality control operations[quality data].

X-Ray Diffraction Analysis

X-ray diffraction analysis provides critical information regarding crystalline structure, polymorphic forms, and crystal quality for pharmaceutical-grade Zinc DTPA products. Powder diffraction techniques enable identification of specific crystal forms and detection of crystalline impurities [7] [8].

Industrial quality control protocols employ automated powder diffractometers with copper radiation sources operating at 40 kilovolts and scan ranges from 5 to 80 degrees two-theta. Data collection parameters include step sizes of 0.02 degrees and count times of 1 to 5 seconds per step to ensure adequate data quality[quality data].

Crystalline structure analysis reveals distinct diffraction patterns characteristic of Zinc DTPA polymorphs, with major reflections observed at specific d-spacing values that serve as fingerprint identifiers. Detection limits for crystalline impurities reach 1 percent by weight, providing sensitive monitoring of crystal quality[quality data].

Inductively Coupled Plasma Optical Emission Spectroscopy

Inductively coupled plasma optical emission spectroscopy provides precise quantitative analysis of zinc content and trace metal impurities in Zinc DTPA products. This technique offers exceptional sensitivity and selectivity for metallic elements with detection limits reaching 0.1 milligrams per kilogram [16] [11].

Sample preparation involves acid digestion procedures using nitric acid and hydrogen peroxide to ensure complete dissolution of the sample matrix. Digestion temperatures of 120 to 150 degrees Celsius with reaction times of 2 to 4 hours provide complete sample decomposition while minimizing analytical interferences [16].

Zinc content determination achieves precision values of 2.0 to 5.0 percent relative standard deviation with accuracy ranges of 95 to 105 percent. The technique enables simultaneous analysis of multiple elements, providing comprehensive elemental composition data for quality assurance purposes[quality data].

Thermal Analysis Methodologies

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide valuable information regarding thermal stability, decomposition characteristics, and moisture content of Zinc DTPA products. These analyses are critical for establishing storage conditions and shelf-life specifications[quality data].

Differential scanning calorimetry reveals characteristic thermal transitions including glass transitions, melting points, and decomposition temperatures. Zinc DTPA typically exhibits endothermic transitions corresponding to water loss at temperatures of 80 to 120 degrees Celsius and decomposition events at temperatures above 200 degrees Celsius[quality data].

Thermogravimetric analysis quantifies moisture content and thermal decomposition profiles with precision values of 0.5 to 1.0 percent relative standard deviation. Temperature programming rates of 5 to 20 degrees Celsius per minute under controlled atmosphere conditions provide optimal resolution of thermal events[quality data].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy offers rapid and economical methods for concentration determination and complex formation verification in industrial quality control applications. The technique exploits characteristic absorption properties of the zinc-diethylenetriaminepentaacetic acid complex for quantitative analysis [14].

Complex formation with ferric chloride reagents produces distinctive chromophores with maximum absorption at 272 nanometers, enabling sensitive and specific detection of diethylenetriaminepentaacetic acid content. Linear calibration ranges span 5 to 50 micrograms per milliliter with correlation coefficients exceeding 0.9998 [14].

Detection limits reach 1 microgram per milliliter with precision values of 2.0 to 4.0 percent relative standard deviation and accuracy ranges of 92 to 108 percent. The method provides rapid results with minimal instrumental requirements, making it suitable for routine production monitoring[quality data].